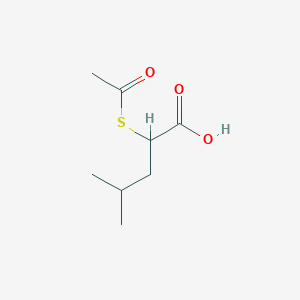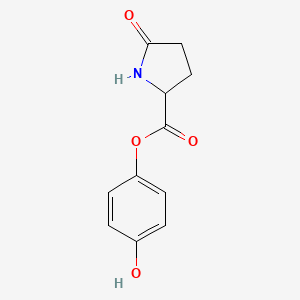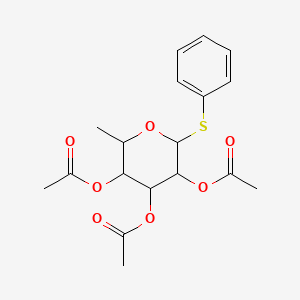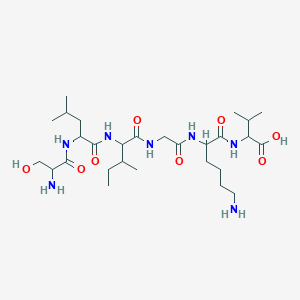![molecular formula C63H58BClF4N2O2P2Ru B12320955 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)
1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate” is a complex organometallic compound. It consists of a ruthenium(2+) ion coordinated with various organic ligands, including 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine and [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane. The chloride and tetrafluoroborate ions serve as counterions to balance the charge of the complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium(2+) with the organic ligands under controlled conditions. The reaction may proceed as follows:
Complex Formation: The ligands are then reacted with a ruthenium(2+) precursor, such as ruthenium(III) chloride, in the presence of a reducing agent to form the desired complex.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation-Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state between +2 and +3.
Ligand Substitution: The ligands coordinated to the ruthenium center can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can oxidize the ruthenium center.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the ruthenium center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(III) complex, while ligand substitution can result in a new ruthenium(II) complex with different ligands .
Applications De Recherche Scientifique
The compound has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Material Science: It is used in the development of advanced materials, such as conductive polymers and coordination polymers.
Analytical Chemistry: The compound is employed in analytical techniques, such as electrochemical sensors and spectroscopic probes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form coordination bonds with various biomolecules, such as DNA and proteins, leading to alterations in their structure and function . The phosphane ligands enhance the stability and reactivity of the complex, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound shares structural similarities with the ligands in the complex but lacks the ruthenium center.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Another compound with a similar aromatic framework but different functional groups and metal center.
Uniqueness
The uniqueness of the compound lies in its combination of ligands and the ruthenium center, which imparts distinct chemical and biological properties. The presence of both phosphane and diamine ligands enhances its stability and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C63H58BClF4N2O2P2Ru |
|---|---|
Poids moléculaire |
1160.4 g/mol |
Nom IUPAC |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate |
InChI |
InChI=1S/C44H32P2.C19H26N2O2.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;2-1(3,4)5;;/h1-32H;5-13,18H,20-21H2,1-4H3;;1H;/q;;-1;;+2/p-1 |
Clé InChI |
VSIXHVJGZGXINL-UHFFFAOYSA-M |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)

![Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B12320882.png)
![2-(17-Hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)acetonitrile](/img/structure/B12320887.png)


![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
![(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)
![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)

![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)

![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)

